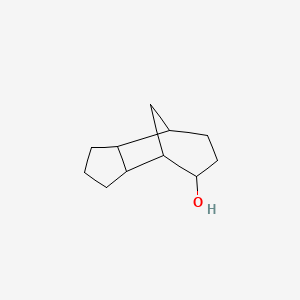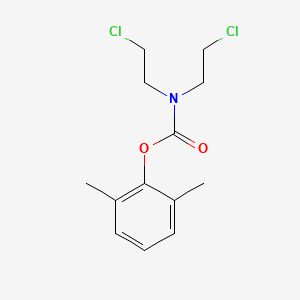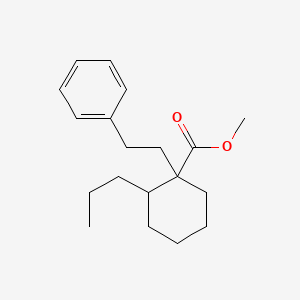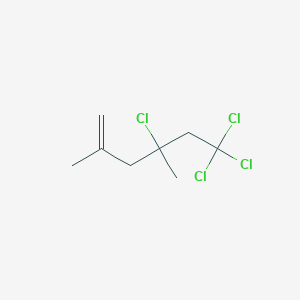
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene is an organic compound with the molecular formula C8H12Cl4 It is a chlorinated derivative of 2,4-dimethyl-1-hexene, characterized by the presence of four chlorine atoms attached to the sixth carbon atom and a double bond between the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene typically involves the chlorination of 2,4-dimethyl-1-hexene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced separation techniques can enhance the efficiency and purity of the final product. Safety measures are also crucial due to the handling of chlorine gas and other hazardous materials.
Chemical Reactions Analysis
Types of Reactions
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen chloride (HCl) or bromine (Br2) in inert solvents like dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Addition: Formation of saturated compounds with halogen atoms added across the double bond.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alkanes or partially reduced intermediates.
Scientific Research Applications
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved may include the formation of adducts with proteins, DNA, or other cellular components, resulting in changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-hexene: The parent compound without chlorine atoms.
2,4-Dimethyl-2-hexene: An isomer with the double bond at a different position.
1,2,3,5-Tetrachloro-4,6-dimethylbenzene: A chlorinated aromatic compound with a similar substitution pattern.
Uniqueness
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene is unique due to the specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct chemical reactivity and potential applications. Its chlorinated structure makes it more reactive in substitution and addition reactions compared to its non-chlorinated counterparts.
Properties
CAS No. |
62559-60-8 |
|---|---|
Molecular Formula |
C8H12Cl4 |
Molecular Weight |
250.0 g/mol |
IUPAC Name |
4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene |
InChI |
InChI=1S/C8H12Cl4/c1-6(2)4-7(3,9)5-8(10,11)12/h1,4-5H2,2-3H3 |
InChI Key |
ZXPCQFQQYGAQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


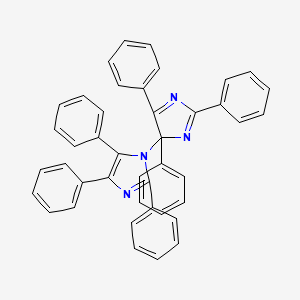
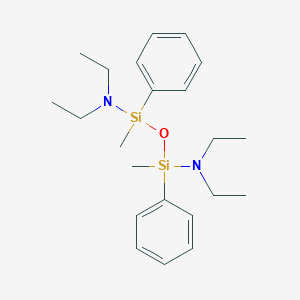
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
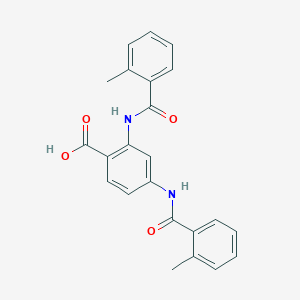
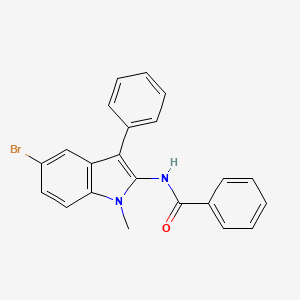
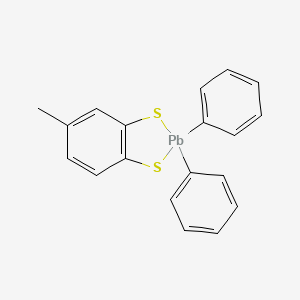
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
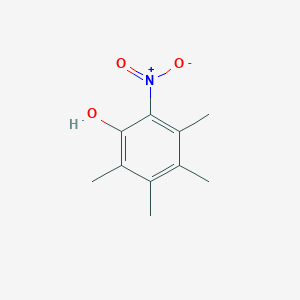
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
